2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester
CAS No.: 374671-12-2
Cat. No.: VC2655838
Molecular Formula: C19H29BN2O6
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374671-12-2 |
|---|---|
| Molecular Formula | C19H29BN2O6 |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
| Standard InChI Key | DIKRHYQKXQOCSL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 374671-12-2 |
| Molecular Formula | C19H29BN2O6 |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Catalog Identifier | 1762DH (AK Scientific) |
Structural Features
The molecular architecture of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is characterized by a pyridine ring serving as the central scaffold with three key substituents positioned at specific locations:
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Position 2: N-Boc-amino group (N-tert-butoxycarbonyl-amino)
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Position 4: Boronic acid pinacol ester group
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Position 6: Ethoxycarbonyl group (ester functionality)
This strategic arrangement of functional groups creates a highly versatile building block for synthetic applications. The Boc group serves as a protecting group for the amine functionality, enhancing the compound's stability during various chemical transformations by preventing undesired side reactions at the nitrogen. The boronic acid moiety, protected as a pinacol ester, is crucial for its participation in coupling reactions, particularly for forming covalent bonds with diols.
Physical and Chemical Properties
Spectroscopic Characteristics
The structural confirmation of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester typically relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C NMR, provides valuable information about the hydrogen and carbon environments within the molecule. The pyridine ring protons appear in the aromatic region, while the methyl groups of the Boc and pinacol moieties show signals in the upfield region.
Infrared (IR) spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule:
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C=O stretching of the Boc and ethoxycarbonyl groups (approximately 1700-1750 cm⁻¹)
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C-O stretching of the ester and Boc groups (1000-1300 cm⁻¹)
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B-O stretching of the boronic acid pinacol ester (1300-1400 cm⁻¹)
Stability and Reactivity
The compound exhibits specific stability and reactivity patterns that are essential to understand for effective utilization in synthetic applications. The Boc protecting group demonstrates stability under basic and neutral conditions but is susceptible to cleavage in acidic environments. Similarly, the boronic acid pinacol ester moiety shows relative stability under standard conditions but can undergo hydrolysis to regenerate the corresponding boronic acid under specific acidic or basic conditions.
The reactivity profile of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is primarily dominated by the boronic acid functionality. This group allows the compound to participate in various transformations:
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Suzuki-Miyaura cross-coupling reactions
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Chan-Lam coupling processes
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Oxidation reactions to form hydroxyl derivatives
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Transmetalation reactions
Additionally, the ethoxycarbonyl group provides further synthetic versatility through standard ester transformations, including hydrolysis, transesterification, and reduction.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester typically involves multi-step organic reactions requiring careful control of conditions such as temperature, pH, and solvent choice to optimize yield and purity. A general synthetic pathway may include:
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Preparation of a suitable pyridine precursor with appropriate substitution patterns
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Introduction of the boronic acid functionality, often through metallation followed by reaction with a borate ester
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Protection of the boronic acid as the pinacol ester
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Introduction or modification of the N-Boc and ethoxycarbonyl groups
The specific sequence may vary depending on the starting materials and reactivity considerations. For instance, if starting with a 2-aminopyridine derivative, the amino group would typically be protected with a Boc group prior to introducing the boronic acid functionality to prevent unwanted side reactions.
Reaction Conditions and Considerations
Critical parameters that influence the successful synthesis of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester include:
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Temperature control: Many steps in the synthesis require precise temperature regulation, particularly metallation reactions that typically occur at low temperatures (-78°C) to ensure proper selectivity.
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Solvent selection: Anhydrous conditions are often necessary, especially for organometallic reactions, with tetrahydrofuran (THF) and diethyl ether being common choices.
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Inert atmosphere: Reactions involving air-sensitive reagents require an inert environment (nitrogen or argon).
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pH control: The stability of the Boc protecting group and boronic acid moiety depends on pH, necessitating careful acid/base management.
Purification Techniques
Purification of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester and its synthetic intermediates typically employs a combination of techniques:
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Column chromatography using silica gel as the stationary phase
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Recrystallization from suitable solvent systems
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High-Performance Liquid Chromatography (HPLC) for analytical and preparative purposes
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Filtration techniques to remove insoluble byproducts or catalysts
Progress monitoring and purity assessment rely on thin-layer chromatography (TLC), HPLC, and spectroscopic methods such as NMR.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary synthetic application of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the boronic acid moiety and various electrophiles, such as aryl or vinyl halides. The general mechanism involves:
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Oxidative addition of the aryl or vinyl halide to the palladium catalyst
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Transmetalation, transferring the organic group from the boronic acid to the palladium complex
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Reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst
This process allows for the incorporation of the functionalized pyridine moiety into more complex molecular architectures, making it particularly valuable in pharmaceutical research and materials science.
Functional Group Transformations
The multifunctional nature of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester enables selective manipulation of its various functional groups:
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The Boc protecting group can be selectively removed under acidic conditions to reveal the free amino group for further functionalization.
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The ethoxycarbonyl group can undergo hydrolysis, transesterification, or reduction to access different carboxylic acid derivatives or alcohols.
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The boronic acid pinacol ester can be converted to various other functional groups through oxidation, amination, or halogenation.
This versatility makes the compound a valuable intermediate in the synthesis of complex heterocyclic structures with potential applications in diverse fields.
Building Block in Medicinal Chemistry
In medicinal chemistry, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester serves as an important building block for the construction of biologically active compounds. The pyridine scaffold is a privileged structure in pharmaceutical development, appearing in numerous clinically used drugs. When combined with the synthetic versatility offered by the boronic acid functionality, this enables:
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Rapid diversification through cross-coupling reactions
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Generation of compound libraries for biological screening
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Access to complex nitrogen-containing heterocycles relevant to drug discovery
The compound's utility extends particularly to late-stage functionalization strategies, where the boronic acid group serves as a handle for introducing structural complexity at advanced synthetic stages.
Structural Analogs and Comparative Analysis
Related Compounds
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester belongs to a broader family of functionalized heterocyclic boronic acids. Several related compounds share structural similarities but differ in specific substituents or patterns of substitution. This comparative analysis provides insights into the structural diversity within this class and potential implications for reactivity and applications.
Structure-Reactivity Relationships
The reactivity patterns of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester and related compounds are primarily determined by the nature and position of their functional groups. Notable reactivity considerations include:
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The electron-withdrawing effects of the ethoxycarbonyl group may influence the electron density of the pyridine ring, potentially affecting the reactivity of the boronic acid moiety in coupling reactions.
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Compounds with saturated or partially saturated rings (such as piperidine derivatives) typically exhibit different electronic properties compared to fully aromatic systems.
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The position of the boronic acid functionality relative to other substituents can affect regioselectivity in subsequent transformations.
Understanding these reactivity differences is essential for selecting the appropriate building block for specific synthetic applications.
Application Differences
While sharing common utility in cross-coupling reactions, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester and its structural analogs may find application in different synthetic contexts:
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The presence of the ethoxycarbonyl group in 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester provides an additional handle for further functionalization.
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Piperidine-based analogs might be preferred for the synthesis of compounds targeting certain biological receptors, as the piperidine motif is commonly found in pharmaceutically active compounds.
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The specific substitution pattern influences the three-dimensional structure of the molecule, which can be crucial for applications in medicinal chemistry where spatial arrangement of functional groups affects binding to biological targets.
These application differences highlight the importance of having access to a diverse library of functionalized boronic acid derivatives to address various synthetic challenges in organic and medicinal chemistry .
Future Research Directions
Synthetic Methodology Improvements
Despite its utility, opportunities exist for improving the synthetic accessibility of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester:
These methodological advancements would enhance the accessibility of this valuable building block for research and development purposes.
Expanded Applications
Several emerging applications warrant further exploration:
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Development of novel pyridine-based scaffolds for drug discovery, particularly targeting kinases and other enzymes where boron-containing inhibitors have shown promise
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Application in photoactive materials, leveraging the electronic properties of the substituted pyridine core
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Utilization in the synthesis of bifunctional catalysts, exploiting the potential for selective functionalization of the various substituents
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Exploration of supramolecular chemistry applications through strategic exploitation of the compound's hydrogen bonding capabilities
Medicinal Chemistry Investigations
The potential of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester in medicinal chemistry remains underexplored, with several promising research directions:
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Systematic investigation of derivatives in the context of proteasome inhibition, building on the success of other boron-containing pharmaceuticals
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Exploration of structure-activity relationships through selective modification of the various functional groups
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Assessment of metabolic stability and pharmacokinetic properties of derivatives
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Development of targeted delivery systems for boron-containing therapeutics, particularly for applications in boron neutron capture therapy (BNCT)
These investigations could potentially uncover novel therapeutic applications for compounds derived from this versatile building block.
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